molecular formula C12H16S B14146880 [(2-Methylpent-4-EN-1-YL)sulfanyl]benzene CAS No. 89113-71-3

[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene

Cat. No.: B14146880
CAS No.: 89113-71-3
M. Wt: 192.32 g/mol
InChI Key: MASFJYMWWAWVKB-UHFFFAOYSA-N
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Description

[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene is an organic compound with the molecular formula C12H16S It is characterized by a benzene ring substituted with a sulfanyl group attached to a 2-methylpent-4-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylpent-4-EN-1-YL)sulfanyl]benzene typically involves the reaction of a benzene derivative with a suitable sulfanyl precursor. One common method is the nucleophilic substitution reaction where a halogenated benzene reacts with a thiol compound under basic conditions to form the desired product. The reaction can be represented as follows:

C6H5X+RSHC6H5SR+HX\text{C}_6\text{H}_5\text{X} + \text{RSH} \rightarrow \text{C}_6\text{H}_5\text{SR} + \text{HX} C6​H5​X+RSH→C6​H5​SR+HX

where ( \text{X} ) is a halogen (e.g., Cl, Br) and ( \text{RSH} ) is the thiol compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: :

Properties

CAS No.

89113-71-3

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

2-methylpent-4-enylsulfanylbenzene

InChI

InChI=1S/C12H16S/c1-3-7-11(2)10-13-12-8-5-4-6-9-12/h3-6,8-9,11H,1,7,10H2,2H3

InChI Key

MASFJYMWWAWVKB-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)CSC1=CC=CC=C1

Origin of Product

United States

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